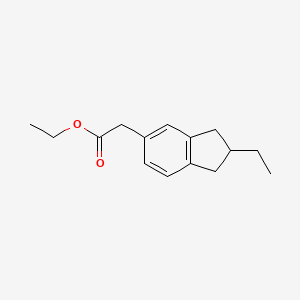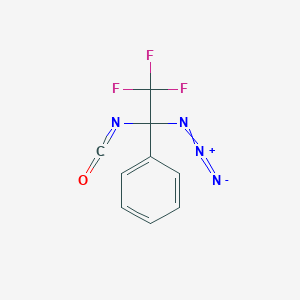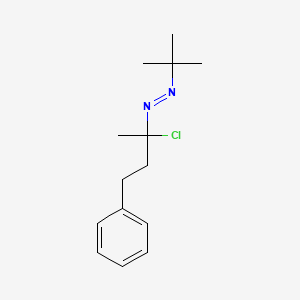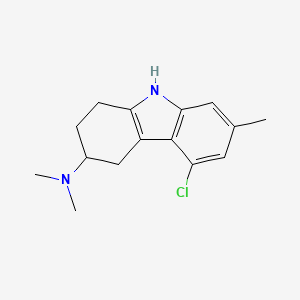
5-Chloro-N,N,7-trimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-N,N,7-trimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine is an organic compound belonging to the carbazole family. Carbazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This particular compound features a chloro substituent and multiple methyl groups, which may influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N,N,7-trimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine typically involves multi-step organic reactions. One common approach is to start with a carbazole derivative and introduce the chloro and methyl groups through a series of substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors like cost, efficiency, and environmental impact. Industrial synthesis often requires stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-N,N,7-trimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The chloro group can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides
Propriétés
Numéro CAS |
60481-55-2 |
|---|---|
Formule moléculaire |
C15H19ClN2 |
Poids moléculaire |
262.78 g/mol |
Nom IUPAC |
5-chloro-N,N,7-trimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine |
InChI |
InChI=1S/C15H19ClN2/c1-9-6-12(16)15-11-8-10(18(2)3)4-5-13(11)17-14(15)7-9/h6-7,10,17H,4-5,8H2,1-3H3 |
Clé InChI |
HWTBFAFJLOEAIO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C3=C(N2)CCC(C3)N(C)C)C(=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



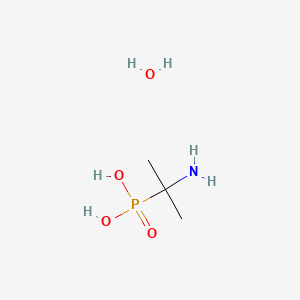
![4-[7-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)hepta-1,3,5-trien-1-yl]quinoline](/img/structure/B14621394.png)
![1-[(3-Isocyanatopropyl)sulfanyl]decane](/img/structure/B14621398.png)


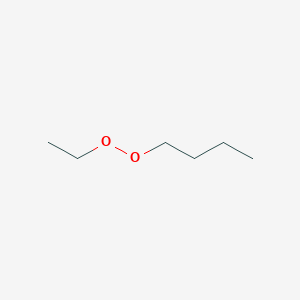
![1,3-Bis({2-[(trimethylsilyl)oxy]phenyl}sulfanyl)propan-2-ol](/img/structure/B14621430.png)
